molecular formula C14H22BNO3 B11754692 (5-Methyl-2-[2-(piperidin-1-yl)ethoxy]phenyl)boranediol

(5-Methyl-2-[2-(piperidin-1-yl)ethoxy]phenyl)boranediol

Cat. No.: B11754692
M. Wt: 263.14 g/mol
InChI Key: OWMRJHIIYOCNBM-UHFFFAOYSA-N
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Description

(5-Methyl-2-[2-(piperidin-1-yl)ethoxy]phenyl)boranediol is a compound that features a piperidine ring, an ethoxy group, and a boranediol moiety

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-[2-(piperidin-1-yl)ethoxy]phenyl)boranediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

Biological Activity

(5-Methyl-2-[2-(piperidin-1-yl)ethoxy]phenyl)boranediol is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, properties, and biological activities of this compound, emphasizing its pharmacological potential and mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C13_{13}H19_{19}BNO2_2
  • Molecular Weight : 219.11 g/mol
  • CAS Number : 1050505-85-5

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with boronic acids under controlled conditions. The presence of the piperidine moiety is significant as it may enhance the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that boron-containing compounds, including phenylboronic acids, exhibit notable antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains and fungi, such as Candida albicans and Escherichia coli .

In vitro tests for this compound have not been extensively published; however, its structural analogs suggest potential antimicrobial activity due to the presence of the boron atom which can interact with biological molecules.

The mechanism by which boronic acids exert their biological effects often involves the formation of reversible covalent bonds with biomolecules, particularly through interactions with diols. This property is crucial in inhibiting enzymes such as leucyl-tRNA synthetase (LeuRS), which plays a vital role in protein synthesis in microorganisms .

Case Studies

  • Antibacterial Properties : A study demonstrated that phenylboronic acids could inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were lower than those of established antibiotics like AN2690, indicating a promising alternative for treating resistant bacterial strains .
  • Antifungal Activity : Another investigation highlighted that specific boronic acid derivatives showed significant antifungal activity against Candida albicans. The binding affinity to LeuRS was found to correlate with their antifungal efficacy, suggesting that this compound could follow a similar pathway .

Data Table: Comparison of Biological Activities

CompoundTarget OrganismMIC (µg/mL)Reference
AN2690Candida albicans0.5
This compoundTBDTBDTBD
5-Trifluoromethyl phenylboronic acidEscherichia coli0.25

Properties

Molecular Formula

C14H22BNO3

Molecular Weight

263.14 g/mol

IUPAC Name

[5-methyl-2-(2-piperidin-1-ylethoxy)phenyl]boronic acid

InChI

InChI=1S/C14H22BNO3/c1-12-5-6-14(13(11-12)15(17)18)19-10-9-16-7-3-2-4-8-16/h5-6,11,17-18H,2-4,7-10H2,1H3

InChI Key

OWMRJHIIYOCNBM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C)OCCN2CCCCC2)(O)O

Origin of Product

United States

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